Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)6-4-10-8(11)5-2-3-14-7(5)6/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGTQXSUVAHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate typically involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) under a nitrogen atmosphere for several hours . The product is then isolated by extraction and purification processes.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated purification systems to handle the increased volume and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
Applications in Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing diverse derivatives with potential applications in medicinal chemistry.
- Reactivity Studies : It is utilized to explore reaction mechanisms and develop new synthetic methodologies.
Biological Applications
Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate has been investigated for various biological activities:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects. For example, a related thieno[3,2-b]pyridine derivative demonstrated growth inhibition in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with minimal toxicity to non-tumorigenic cells . The compound's mechanism involves modulation of cell cycle progression and induction of apoptosis.
- Anti-inflammatory Properties : Studies have suggested that this compound may possess anti-inflammatory effects, although detailed mechanisms remain under investigation.
Medicinal Applications
The compound is explored for its potential use in drug development:
- Targeting Specific Enzymes : Its ability to interact with specific molecular targets makes it a candidate for developing drugs aimed at treating various diseases, including cancer and inflammatory conditions.
- Novel Therapeutics : Ongoing research focuses on optimizing derivatives to enhance efficacy against specific targets such as kinases involved in cancer progression .
Industrial Applications
In addition to its applications in research and medicine, this compound is utilized in the development of new materials:
- Material Science : The compound's unique properties are being explored for creating advanced materials with tailored functionalities.
| Compound Derivative | Target Cell Line | GI50 Concentration (μM) | Observed Effects |
|---|---|---|---|
| Compound 2e | MDA-MB-231 (TNBC) | 13 | Reduced cell number; increased G0/G1 phase |
| Compound X | MCF-12A (non-tumorigenic) | N/A | Minimal cytotoxicity observed |
| Compound Y | Various tumor lines | ≤11 | Selective toxicity against tumor cells |
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Thieno[3,2-c]pyridine + Carboxylic acid | Formation of methyl ester |
| 2 | Functional group modifications | Diverse derivatives with enhanced activity |
Mechanism of Action
The mechanism of action of Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Another thieno-pyridine derivative with similar structural features.
Methyl 4-hydroxythieno[2,3-c]pyridine-2-carboxylate: A closely related compound with slight structural differences.
Uniqueness
Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate is unique due to its specific substitution pattern on the thieno[3,2-c]pyridine core. This unique structure can lead to different chemical reactivity and biological activity compared to its similar compounds .
Biological Activity
Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and implications for drug development based on diverse research findings.
Chemical Structure and Properties
This compound features a thieno[3,2-c]pyridine core with a hydroxyl group at the 4-position and a carboxylate group at the 7-position. This specific arrangement contributes to its chemical reactivity and biological activity, setting it apart from similar compounds.
Synthesis Methods
The synthesis typically involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of potassium carbonate, using dimethylformamide (DMF) as a solvent under elevated temperatures (around 100°C) . This method can be scaled for industrial production through continuous flow reactors to optimize yield and purity.
Antimicrobial Properties
Research has indicated that derivatives of thieno[3,2-c]pyridines exhibit antimicrobial activity. For instance, a study on related compounds showed that certain derivatives demonstrated significant activity against Gram-positive bacteria such as Sarcina lutea, while showing limited efficacy against Gram-negative strains like Escherichia coli . The structure-activity relationship suggests that specific substitutions can enhance antimicrobial potency.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Its mechanism of action may involve modulation of inflammatory pathways by interacting with specific molecular targets such as enzymes or receptors involved in inflammation .
Cancer Research Applications
The compound's potential in cancer therapy is noteworthy. It has been studied for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis associated with tumor growth. In vitro studies have shown promising results, with some derivatives exhibiting IC50 values comparable to established anti-cancer agents .
Case Studies
- Antimicrobial Activity Study : A library of thieno[3,2-c]pyridine derivatives was synthesized and screened against Sarcina lutea and E. coli. Results indicated that the compounds were effective against Gram-positive bacteria with varying degrees of potency depending on their structural modifications .
- VEGFR-2 Inhibition : Compounds derived from thieno[3,2-c]pyridine structures were tested for their inhibitory effects on VEGFR-2 in breast cancer cell lines (MCF-7). The most potent analogs showed IC50 values significantly lower than those of standard treatments, suggesting their potential as therapeutic agents in oncology .
The biological activity of this compound is attributed to its ability to modulate enzyme activity and receptor interactions. This modulation can lead to altered signaling pathways involved in inflammation and cancer progression. Detailed molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level .
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate | Thieno-pyridine derivative | Moderate antimicrobial activity |
| Methyl 4-hydroxythieno[2,3-c]pyridine-2-carboxylate | Thieno-pyridine derivative | Potential anti-inflammatory properties |
| This compound | Thieno-pyridine derivative | Strong VEGFR-2 inhibition |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate, and how is structural confirmation achieved?
Methodological Answer: The synthesis typically involves cyclization of precursor heterocycles, such as reacting substituted thiophenes with pyridine derivatives under acidic or basic conditions. For example, analogous thienopyridine carboxylates are synthesized via condensation reactions, followed by esterification . Structural confirmation requires:
- NMR Spectroscopy : Key signals include the ester carbonyl (~165-170 ppm in NMR) and hydroxyl proton (broad singlet at ~10-12 ppm in NMR).
- Mass Spectrometry : Exact mass analysis (e.g., [M+H] = 225.0422) confirms molecular formula .
- X-ray Crystallography : SHELX software is widely used to resolve crystal structures, particularly for verifying regiochemistry and substituent positions .
Q. How can researchers address low yields or impurities during purification of this compound?
Methodological Answer: Low yields often arise from competing side reactions (e.g., over-oxidation or incomplete cyclization). Mitigation strategies include:
- Temperature Control : Maintain reaction temperatures between 60–100°C to minimize decomposition .
- Chromatographic Techniques : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) for intermediates. Reverse-phase HPLC is recommended for final purification .
- Recrystallization : Polar solvents like ethanol/water mixtures effectively remove hydrophilic impurities .
Advanced Research Questions
Q. How should stereochemical challenges, such as racemization during synthesis, be managed?
Methodological Answer: Racemization can occur during acidic or high-temperature steps. To address this:
- Chiral Resolution : Use chiral auxiliaries (e.g., camphorsulfonic acid) to separate enantiomers, as demonstrated in clopidogrel synthesis .
- Kinetic Control : Optimize reaction time and temperature to favor kinetic over thermodynamic products.
- Analytical Monitoring : Circular Dichroism (CD) or chiral HPLC (e.g., Chiralpak® columns) verifies enantiomeric excess .
Q. What computational methods are suitable for predicting the reactivity or binding interactions of this compound?
Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., cyclization barriers) using Gaussian or ORCA software.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes in thrombotic pathways) .
- QSPR Models : Relate structural descriptors (e.g., logP, polar surface area) to physicochemical properties .
Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved?
Methodological Answer:
- 2D NMR : Utilize - HSQC/HMBC to assign coupling networks. For example, HMBC correlations between the hydroxyl proton and C4/C5 confirm substitution patterns.
- X-ray Diffraction : Definitive structural assignment via single-crystal analysis using SHELXL .
- Isotopic Labeling : - or -labeled analogs clarify ambiguous signals in complex spectra .
Q. What mechanistic insights explain the acid/base-mediated transformations of this compound?
Methodological Answer:
- Acid-Catalyzed Reactions : Protonation of the hydroxyl group enhances electrophilicity at C4, facilitating nucleophilic substitutions (e.g., ester hydrolysis) .
- Base-Mediated Rearrangements : Deprotonation of the thieno ring activates conjugated π-systems, enabling cycloadditions or ring-opening reactions.
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
